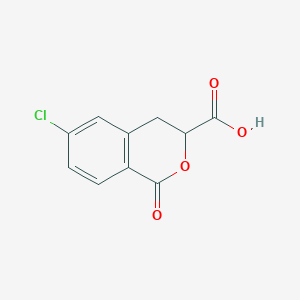

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is a chemical compound . It is a derivative of aromatic carboxylic acid . It has acidic properties and can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .

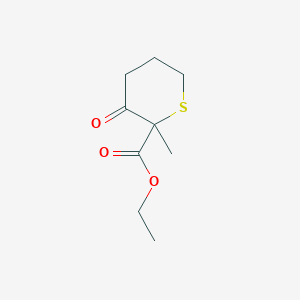

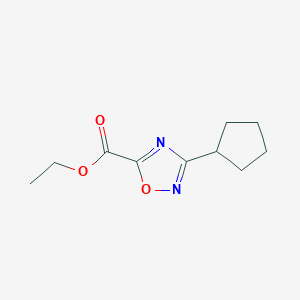

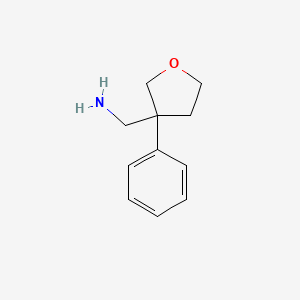

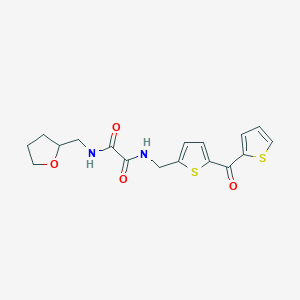

Molecular Structure Analysis

The molecular formula of “this compound” is C10H7ClO4 . The average mass is 226.613 Da and the monoisotopic mass is 226.003281 Da .Scientific Research Applications

Lanthanide-Organic Frameworks

Lanthanide-organic coordination polymeric networks, constructed using related organic acids under hydrothermal conditions, demonstrate the utility of these compounds in the development of novel materials. These materials have unique three-dimensional architectures, indicating potential applications in catalysis, molecular recognition, and as precursors for advanced functional materials (Liu et al., 2009).

Antitumor Agents

Isochromene derivatives have been explored for their antitumor properties. The synthesis of novel antitumor agents using palladium(II) catalysts showcases the therapeutic potential of isochromene compounds. This research avenue suggests that derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid could be investigated for their antitumor efficacy (Mondal et al., 2003).

Catalysis and Chemical Transformations

Research on carboxylic acids as Lewis bases indicates their role in catalytic processes, including the activation and transformation of molecules. This suggests potential applications of this compound in designing new catalytic systems for organic synthesis and industrial chemical processes (Mitu & Baird, 2006).

Organic Synthesis and Drug Development

The synthesis of isomeric carboxylic acids and their resolution into optical antipodes, as well as the establishment of their absolute configuration, is crucial in drug development. This research demonstrates the importance of structural and stereochemical considerations in the synthesis of bioactive compounds, potentially guiding the exploration of this compound derivatives (Loiodice et al., 1995).

Electrochemical Studies

Electroreduction studies on mercury electrodes of chloropicolinic acid, a compound related to the chemical , offer insights into electrochemical behavior, reaction pathways, and the potential for developing electrochemical sensors or synthesis methods. This area of research could be applicable to derivatives of this compound, exploring their electrochemical properties for various applications (Corredor & Mellado, 2006).

Properties

IUPAC Name |

6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYHAUVAWYWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)